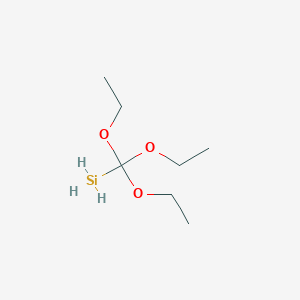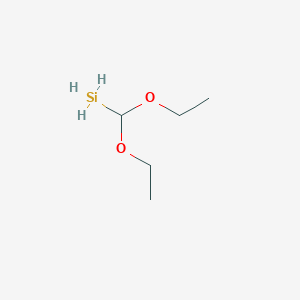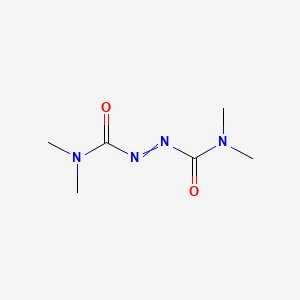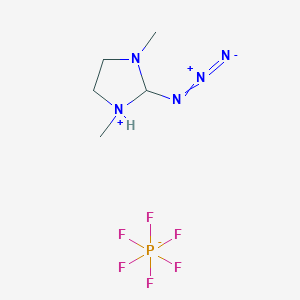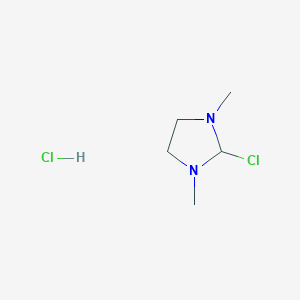
2-chloro-1,3-dimethylimidazolidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Tetric EvoCeram involves advanced tandem mass spectrometry techniques, primarily collision-induced dissociation (CID), to unveil structural details of metabolites and lipids . This method allows for the precise characterization of the composite’s molecular structure.
Industrial Production Methods: The industrial production of Tetric EvoCeram involves the use of nanotechnology to enhance the composite’s properties. This includes the incorporation of nanofillers to improve wear resistance and reduce shrinkage. The production process also involves the use of light-curing techniques to ensure the composite’s durability and stability .
Chemical Reactions Analysis
Types of Reactions: Tetric EvoCeram undergoes various chemical reactions, including combination, decomposition, single-replacement, double-replacement, and combustion . These reactions are essential for the composite’s performance and stability.
Common Reagents and Conditions: The common reagents used in the reactions involving Tetric EvoCeram include halogenated hydrocarbons, manganese catalysts, and magnesium metal . These reagents facilitate the composite’s chemical reactions under specific conditions, such as mechanical grinding and light-curing.
Major Products Formed: The major products formed from the chemical reactions of Tetric EvoCeram include highly durable and wear-resistant composites with excellent color adjustment properties .
Scientific Research Applications
Tetric EvoCeram has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used for the structural characterization of metabolites and lipids . In biology, it is used for the phenotypic characterization of bioactive metabolites . In medicine, it is used as a dental composite for restorative procedures . In industry, it is used for the production of durable and wear-resistant materials .
Mechanism of Action
The mechanism of action of Tetric EvoCeram involves the use of nanotechnology to enhance its properties. The composite’s molecular targets include the structural integrity and biophysical properties of cell membranes . The pathways involved in its mechanism of action include the reduction of shrinkage and stress, as well as the improvement of wear resistance and color adjustment .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Tetric EvoCeram include other nanohybrid composites such as Filtek Supreme and Estelite Sigma Quick . These composites also use nanotechnology to enhance their properties and are used in similar applications.
Uniqueness: Tetric EvoCeram stands out due to its advanced filler technology, which provides long-lasting polish and excellent wear resistance . Its nano-hybrid color adjustment also ensures an ideal match, making it a preferred choice for dental restorative procedures .
Properties
IUPAC Name |
2-chloro-1,3-dimethylimidazolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClN2.ClH/c1-7-3-4-8(2)5(7)6;/h5H,3-4H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGPVKSKKYIJCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1Cl)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(C1Cl)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
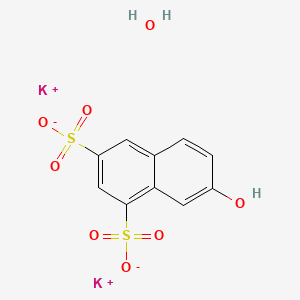
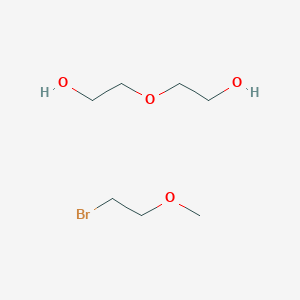
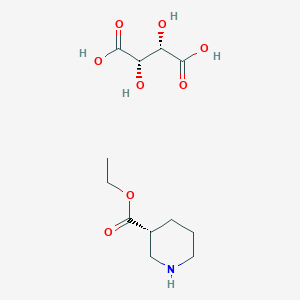
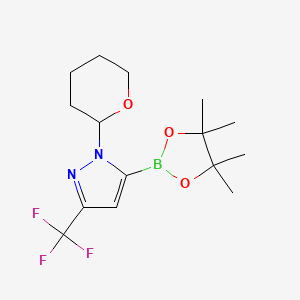
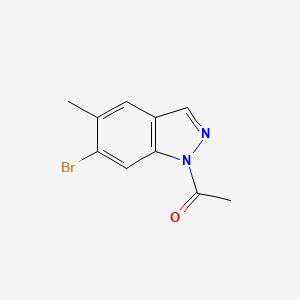
![Benzhydryl (6R,7S)-7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7949920.png)

![(8S,13S,14S,17S)-17-Allyl-17-hydroxy-13-methyl-6,7,8,13,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B7949935.png)


